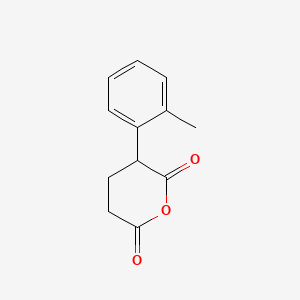

3-(2-Methylphenyl)oxane-2,6-dione

Description

3-(2-Methylphenyl)oxane-2,6-dione is a cyclic diketone derivative featuring an oxane (tetrahydropyran) ring substituted with a 2-methylphenyl group at the 3-position. The presence of the 2-methylphenyl group may influence electronic, steric, and solubility properties, distinguishing it from other oxane or piperidine diones.

Properties

CAS No. |

1136-23-8 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-(2-methylphenyl)oxane-2,6-dione |

InChI |

InChI=1S/C12H12O3/c1-8-4-2-3-5-9(8)10-6-7-11(13)15-12(10)14/h2-5,10H,6-7H2,1H3 |

InChI Key |

QHOCTVQNFRRMPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2CCC(=O)OC2=O |

Origin of Product |

United States |

Biological Activity

3-(2-Methylphenyl)oxane-2,6-dione, also known as a derivative of oxane dione compounds, is recognized for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula: C10H10O3

- Molecular Weight: 178.18 g/mol

- Structural Features: The compound features a six-membered oxane ring with two carbonyl groups at positions 2 and 6, and a methylphenyl substituent at position 3.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Antioxidant Activity: Studies indicate that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Cytotoxic Effects: Preliminary data suggest that this compound may induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological effects of this compound:

-

Cell Viability Assays:

- Various concentrations (10 µM to 100 µM) were tested on human cancer cell lines (e.g., HeLa and MCF-7).

- Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 30 µM to 50 µM.

-

Antioxidant Assays:

- The DPPH radical scavenging assay demonstrated that the compound effectively reduced DPPH radicals with an IC50 of approximately 25 µM.

- The total antioxidant capacity was measured using the FRAP assay, showing significant activity compared to standard antioxidants.

In Vivo Studies

Limited in vivo studies have explored the pharmacological potential of this compound:

- Animal Models:

- In a murine model of induced oxidative stress, administration of the compound significantly reduced markers of oxidative damage (e.g., malondialdehyde levels).

- Studies on tumor-bearing mice showed that treatment with the compound led to reduced tumor growth rates compared to control groups.

Case Study 1: Cancer Cell Line Testing

A recent study evaluated the effects of this compound on breast cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 5 |

| 30 | 60 | 25 |

| 50 | 30 | 55 |

Case Study 2: Antioxidant Efficacy

In another investigation focusing on oxidative stress models, the compound's effectiveness as an antioxidant was assessed. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels upon treatment.

| Treatment Group | ROS Levels (µM) |

|---|---|

| Control | 12.5 |

| Low Dose (10 µM) | 8.0 |

| High Dose (50 µM) | 4.5 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-Methylphenyl)oxane-2,6-dione with key analogs, focusing on structural features, physicochemical properties, and biological activity (where available).

Structural and Functional Group Comparisons

Key Observations:

- Core Ring Differences : Piperidine-2,6-dione (6-membered ring with one nitrogen) vs. oxane-2,6-dione (6-membered oxygen-containing ring). The oxane ring may confer greater metabolic stability compared to piperidine derivatives due to reduced basicity .

- In contrast, fluorinated alkyl chains (e.g., in 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione) improve electronegativity and resistance to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.